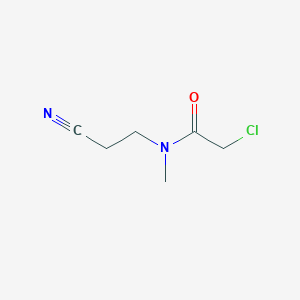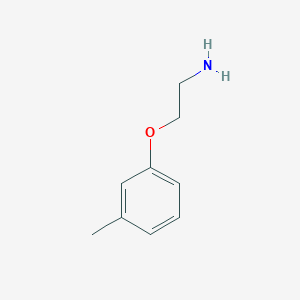
2-(3-甲基苯氧基)乙胺
描述
The compound 2-(3-Methylphenoxy)ethanamine is a structural analog of 2-phenoxy ethylamine, which is a molecule of interest due to its relevance to beta-blocker drugs. Beta-blockers are a class of medications that are used to manage abnormal heart rhythms and to protect the heart from a second heart attack after a first heart attack .
Synthesis Analysis
A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, has been developed, which is a key intermediate for Silodosin, a medication used to treat benign prostatic hyperplasia. This synthesis involves multiple steps starting from 2-nitrochlorobenzene and includes O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis . This synthetic route highlights the complexity and the multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and conformation of 2-phenoxy ethylamine, a compound similar to 2-(3-Methylphenoxy)ethanamine, have been studied using spectroscopic techniques and ab initio calculations. These studies focus on the hydrogen bonding and the flexibility of the side chain, which are crucial for the biological activity of the molecule .
Chemical Reactions Analysis
The compound 2-hydroxy-2-methylpropiophenone, which shares a phenolic and ethanamine structure with 2-(3-Methylphenoxy)ethanamine, undergoes a unique multiple arylation with aryl bromides in the presence of a palladium catalyst. This reaction involves successive C-C and C-H bond cleavages . Such reactions are significant as they provide insights into the chemical reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(3-Methylphenoxy)ethanamine can be inferred from studies on related molecules. For instance, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine have been made using infrared and Raman spectroscopy, providing insights into the fingerprint region of the molecule . Additionally, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol has been examined, which helps in understanding the solid-state properties of such compounds .
Relevant Case Studies
While there are no direct case studies on 2-(3-Methylphenoxy)ethanamine, the research on its analogs provides valuable information. For example, the synthesis of 2-(4-azulenyl)ethanamine derivatives as nonbenzenoid analogs of biogenic amines and their characterization through various spectroscopic techniques can serve as a case study for understanding the properties of similar compounds . Additionally, the study of vibrational assignments and the structure of model compounds like N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine can be considered a relevant case study for understanding the behavior of 2-(3-Methylphenoxy)ethanamine under different physical states .
科学研究应用
抗菌和抗糖尿病研究
2-(3-甲基苯氧基)乙胺及其衍生物,如席夫碱,已在抗菌和抗糖尿病研究中得到探索。例如,从2-(2-甲氧基苯氧基)乙胺合成的席夫碱显示出对细菌生长和α-淀粉酶的抑制活性,这是糖尿病管理中相关的酶。这些化合物还通过分子对接研究分析了它们作为COVID-19抑制剂的潜力,突显了它们在药物化学中的广泛应用潜力 (S. G et al., 2023)。
药物开发中的新合成途径
该化合物的衍生物是药物合成中的关键中间体。例如,2-[2-(2,2,2-三氟乙氧基)苯氧基]乙胺,一种衍生物,在合成用于良性前列腺增生的药物Silodosin中起着关键作用。研究人员为这种中间体开发了一种新的合成途径,突显了它在制药制造中的重要性 (Xiaoxia Luo et al., 2008)。
DNA相互作用和细胞毒性研究
铜(II)配合物,包括类似于2-(3-甲基苯氧基)乙胺的配体,已被合成并显示出有效结合DNA。这些配合物对各种癌细胞系表现出细胞毒性,表明它们在癌症治疗中的潜力以及作为研究DNA相互作用的分子生物学工具 (Pankaj Kumar et al., 2012)。
生化药理学
2-(3-甲基苯氧基)乙胺的衍生物,特别是苯乙胺类的衍生物,已被研究其生化药理学。例如,它们对5-羟色胺受体的影响已被评估,为了解它们的潜在治疗应用和风险提供了见解 (A. Eshleman et al., 2018)。
药物代谢和毒理学
研究还集中在2-(3-甲基苯氧基)乙胺衍生物的代谢和毒理学,特别是那些具有致幻效果的衍生物。了解参与其代谢的酶以及它们与其他药物的相互作用对评估其安全性和潜在的药物相互作用至关重要 (L. M. Nielsen et al., 2017)。
法医学中的分析表征
特别是在法医科学领域,对衍生物的分析表征已成为一个重点领域。这包括开发检测这些化合物在生物样本中的方法,这对临床毒理学和执法部门都至关重要 (J. Poklis et al., 2013)。
安全和危害
属性
IUPAC Name |
2-(3-methylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVZLIHUYNMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368934 | |
| Record name | 2-(3-methylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)ethanamine | |
CAS RN |
6487-99-6 | |
| Record name | 2-(3-Methylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




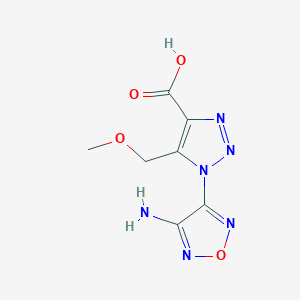



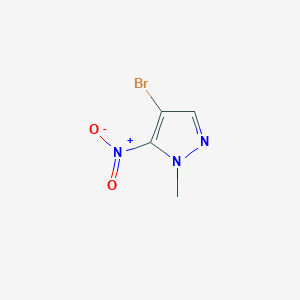
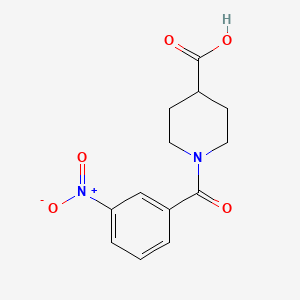
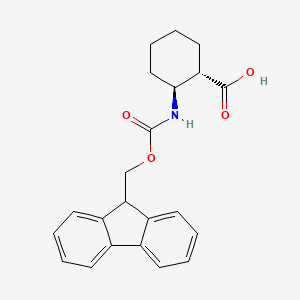

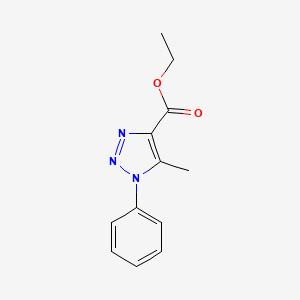
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)
